molecular formula C19H13Cl2N3O2 B11289654 5-(2,3-dichlorophenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(2,3-dichlorophenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11289654
M. Wt: 386.2 g/mol
InChI Key: VGMCQIKMPPATFH-UHFFFAOYSA-N
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Description

5-(2,3-DICHLOROPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, substituted with phenyl and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. For instance, the Gould–Jacobs reaction is commonly used, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DICHLOROPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or dichlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(2,3-DICHLOROPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine nucleotides. This inhibition ultimately leads to the cessation of RNA and DNA synthesis, causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-DICHLOROPHENYL)-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit DHFR with high affinity makes it a promising candidate for anticancer research.

Properties

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H13Cl2N3O2/c20-13-8-4-7-11(16(13)21)12-9-14(25)22-18-15(12)19(26)24-17(23-18)10-5-2-1-3-6-10/h1-8,12H,9H2,(H2,22,23,24,25,26)

InChI Key

VGMCQIKMPPATFH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(NC2=O)C3=CC=CC=C3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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